(Naphthalen-2-ylmethyl)boronic acid
Overview
Description
(Naphthalen-2-ylmethyl)boronic acid is an organoboron compound with the molecular formula C11H11BO2. It is characterized by the presence of a boronic acid group attached to a naphthalene ring via a methylene bridge. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
(Naphthalen-2-ylmethyl)boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the organic groups that participate in this reaction .
Mode of Action
The Suzuki-Miyaura coupling reaction involves the interaction of this compound with a palladium catalyst . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a new bond with an electrophilic organic group . In the transmetalation step, the this compound, which is a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key pathway in which this compound is involved . This reaction is a widely applied method for forming carbon-carbon bonds . The products of this reaction can be used in various downstream applications, including the synthesis of complex organic compounds .
Pharmacokinetics
It is known that boronic acids are generally stable and readily prepared , suggesting that they may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the Suzuki-Miyaura coupling reaction is known to be tolerant of a wide range of reaction conditions . Certain boronic acids, including this compound, may decompose in air , suggesting that the stability and efficacy of this compound could be affected by exposure to oxygen.
Biochemical Analysis
Biochemical Properties
(Naphthalen-2-ylmethyl)boronic acid, like other boronic acids, is known for its role in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Molecular Mechanism
The molecular mechanism of this compound is primarily understood in the context of Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Naphthalen-2-ylmethyl)boronic acid typically involves the borylation of naphthalene derivatives. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle the reagents efficiently and ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: (Naphthalen-2-ylmethyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Electrophiles: For substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Phenols: Formed through oxidation reactions.
Scientific Research Applications
(Naphthalen-2-ylmethyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Comparison with Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling reactions.
(4-Methoxyphenyl)boronic Acid: Similar in structure but with a methoxy group that alters its reactivity.
(Naphthalen-1-ylmethyl)boronic Acid: An isomer with the boronic acid group attached to a different position on the naphthalene ring.
Uniqueness: (Naphthalen-2-ylmethyl)boronic acid is unique due to its specific structural arrangement, which provides distinct reactivity and selectivity in chemical reactions. Its ability to form stable boronate esters with diols makes it particularly valuable in biological and medicinal chemistry .
Properties
IUPAC Name |
naphthalen-2-ylmethylboronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO2/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,13-14H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZYKRAQRGAWGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC2=CC=CC=C2C=C1)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290362 | |
Record name | B-(2-Naphthalenylmethyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701290362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86819-98-9 | |
Record name | B-(2-Naphthalenylmethyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86819-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(2-Naphthalenylmethyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701290362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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